

comparative transcriptomics of spirodiclofen resistant mites

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Key Resistance Genes in Mite Species

Mite Species	Key Upregulated Detoxification Genes	Evidence for Target-Site Mutations in ACCase	Key Analytical Methods
<i>Panonychus citri</i> (Citrus red mite)	CYP385C10 [1] [2], other P450s, CCEs [1]	No mutations found in resistant strain [1] [2]	RNA-seq, RT-qPCR, RNAi, enzyme activity assays, ACCase gene sequencing [1] [2]
<i>Panonychus ulmi</i> (European red mite)	Specific Cytochrome P450 , multiple Carboxylcholinesterases (CCEs) [3] [4]	Information not specified in search results	Strand-specific RNA-seq, de novo transcriptome assembly, differential gene expression analysis [3]
<i>Tetranychus urticae</i> (Two-spotted spider mite)	CYP392E10 , CYP392E7 , CCE04 [5]	A1079T (in lab strain); F1656L (in field population, needs validation) [5]	RNA-seq, QTL mapping, heterologous gene expression [5]

Detailed Experimental Protocols

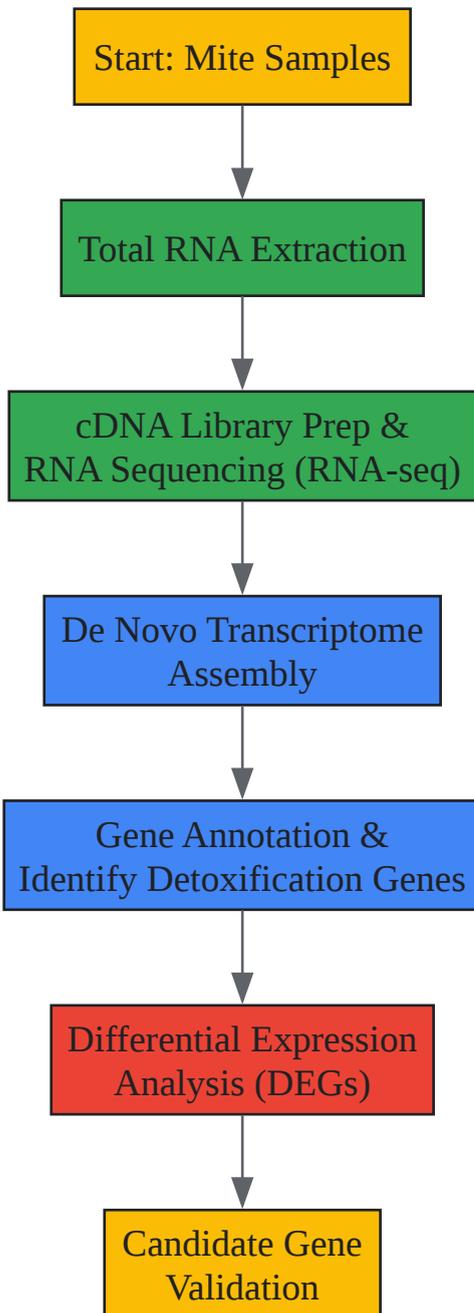
The identification of these resistance genes relies on a multi-step process, combining bioassays, omics technologies, and functional validation.

Establishing Resistant Strains and Bioassays

- **Resistance Selection:** Field-collected mite populations are maintained in the laboratory and placed under continuous acaricide selection pressure to establish a resistant strain. The resistance level is quantified by calculating the **Resistance Ratio (RR)**, which is the LC50 (lethal concentration that kills 50% of the population) of the resistant strain divided by the LC50 of a susceptible laboratory strain [1] [2].
- **Bioassay Method:** For **spirodiclofen**, a standardized **egg bioassay** is often used. Adult female mites are allowed to lay eggs on leaf discs, after which the eggs are sprayed with a range of **spirodiclofen** concentrations. Mortality is assessed after a set period (e.g., 11 days) [2].

Transcriptomic Analysis Workflow

The core of comparative transcriptomics involves sequencing and comparing the genetic transcripts of resistant and susceptible strains. The following diagram outlines the standard workflow:



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- **RNA Extraction & Sequencing:** Total RNA is isolated from mites of both resistant and susceptible strains. **Strand-specific cDNA libraries** are prepared and sequenced on a platform like Illumina HiSeq to generate millions of short reads [3].
- **De Novo Transcriptome Assembly:** For species without a reference genome, a transcriptome is assembled from the RNA-seq reads using software like **CLC Genomics Workbench** or **Velvet/Oases**. The quality of the assembly is assessed by metrics like N50 and the percentage of reads that can be mapped back to the assembly [3].

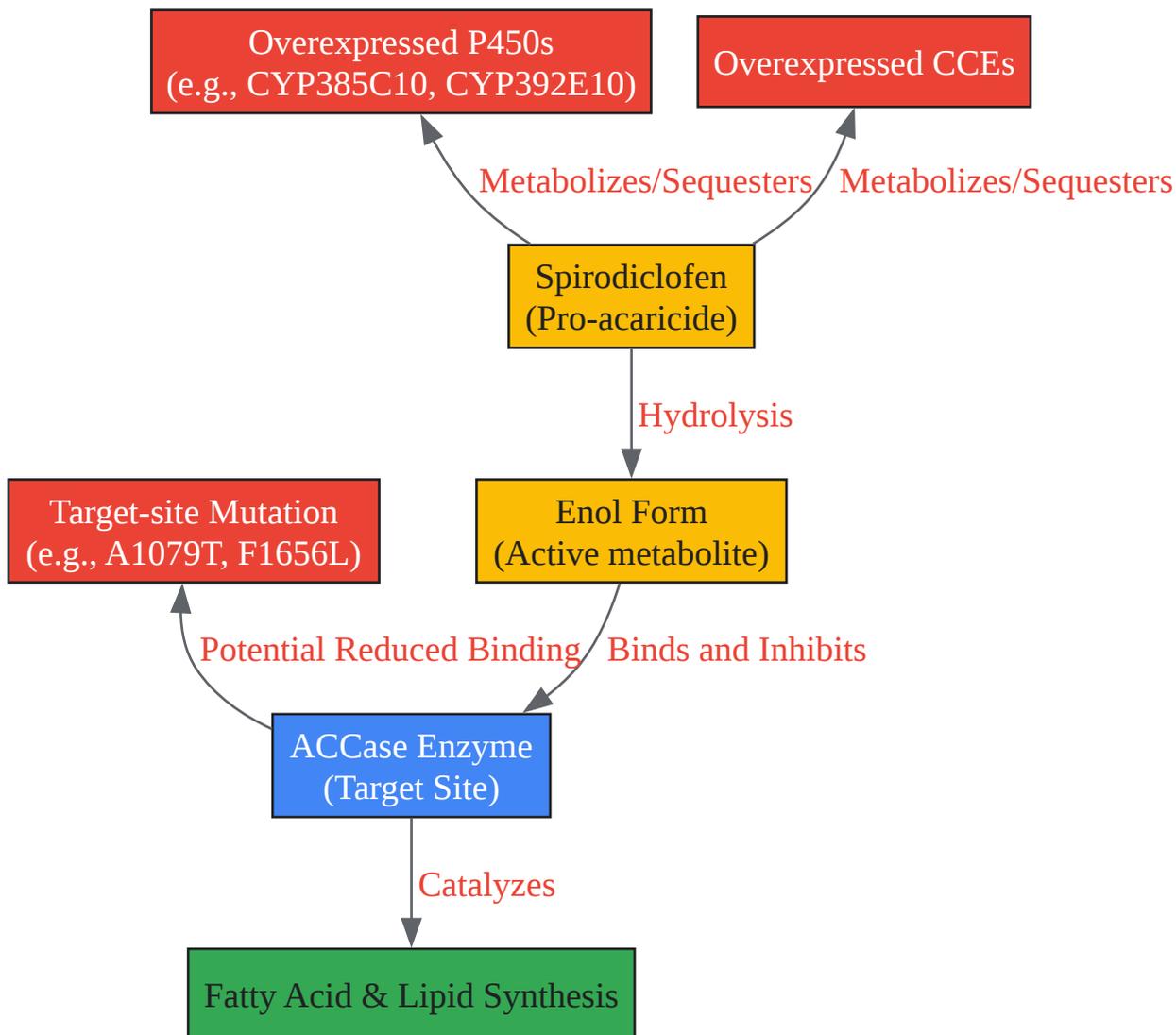
- **Gene Annotation & Differential Expression:** Assembled transcripts are annotated by comparing them to public protein databases. Key detoxification gene families—**Cytochrome P450s (CYPs)**, **Carboxylcholinesterases (CCEs)**, **Glutathione S-transferases (GSTs)**, and **UDP-glycosyltransferases (UGTs)**—are manually identified [3]. Differentially Expressed Genes (DEGs) between resistant and susceptible strains are identified using statistical software, with a focus on overexpressed detoxification genes [3] [1].

Functional Validation of Candidate Genes

- **RT-qPCR:** The expression levels of candidate genes (e.g., CYP385C10) are confirmed using **Reverse Transcription Quantitative PCR (RT-qPCR)** across different life stages of the mite [1] [2].
- **RNA Interference (RNAi):** This technique is used to validate gene function. By injecting or feeding mites with **double-stranded RNA (dsRNA)** targeting a specific P450 gene, researchers can "silence" it. If silencing the gene significantly increases the mite's mortality when exposed to **spirodiclofen**, it confirms the gene's role in resistance [1] [2].
- **Target-Site Mutation Screening:** The gene encoding the target enzyme, **Acetyl-CoA carboxylase (ACCase)**, is fully sequenced from both resistant and susceptible strains. The sequences are compared to identify any non-synonymous mutations that could confer target-site resistance [1] [2].

Key Resistance Mechanisms Illustrated

The research reveals that mites deploy two main strategies to resist **spirodiclofen**, with metabolic resistance being the most prominent. The following chart visualizes these mechanisms.



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- **Metabolic Resistance:** This is the best-documented mechanism. Resistant mites **overexpress genes** encoding detoxification enzymes, primarily **Cytochrome P450 monooxygenases (P450s)** and **Carboxylcholinesterases (CCEs)** [3] [5] [1]. These enzymes metabolize or sequester **spirodiclofen**, preventing it from reaching its target.
- **Target-Site Resistance:** This involves mutations in the gene for the target enzyme, **Acetyl-CoA carboxylase (ACCase)**, which reduce the binding affinity of the acaricide [5]. While some mutations have been identified in laboratory or field strains of *Tetranychus urticae*, studies in *Panonychus citri* found no mutations, suggesting this is not a universal mechanism [1] [2].

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